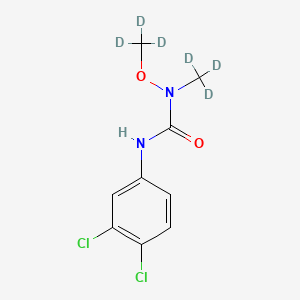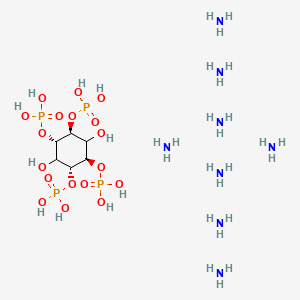
ENMD 547-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ENMD 547-d8 is a deuterium-labeled form of ENMD 547, which is a selective antagonist for Protease-Activated Receptor 2 (PAR-2). This compound is primarily used in scientific research for its ability to inhibit specific signaling pathways, making it valuable in the study of various biological processes and diseases .
Wissenschaftliche Forschungsanwendungen
ENMD 547-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in the study of metabolic pathways and biological processes involving PAR-2.
Medicine: Investigated for its potential therapeutic effects in diseases where PAR-2 is implicated, such as inflammation and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR-2
Wirkmechanismus
ENMD 547-d8 dose-dependently inhibits calcium signaling in Lewis lung carcinoma cells stimulated with a soluble peptide PAR-2 agonist or trypsin, but not with a soluble PAR-1 agonist . It does not inhibit platelet aggregation stimulated by thrombin, suggesting that it does not inhibit PAR-3 or PAR-4 signaling .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ENMD 547-d8 involves the incorporation of deuterium atoms into the molecular structure of ENMD 547. The process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Coupling Reactions: The deuterated intermediates are then coupled with other chemical entities to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: ENMD 547-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Vergleich Mit ähnlichen Verbindungen
ENMD 547: The non-deuterated form of ENMD 547-d8, also a selective PAR-2 antagonist.
Other PAR-2 Antagonists: Compounds such as GB88 and I-343, which also inhibit PAR-2.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of ENMD 547-d8 involves the deuteration of ENMD 2076, a small molecule inhibitor of Aurora A and Flt3 kinases, using deuterated reagents.", "Starting Materials": [ "ENMD 2076", "D2O", "NaOD" ], "Reaction": [ "ENMD 2076 is dissolved in D2O.", "NaOD is added to the solution to initiate the deuteration reaction.", "The reaction mixture is stirred at room temperature for several hours.", "The progress of the reaction is monitored by analytical methods such as NMR spectroscopy.", "Once the desired level of deuteration is achieved, the reaction mixture is quenched with an acid to stop the reaction.", "The product, ENMD 547-d8, is then isolated and purified using standard techniques such as chromatography and recrystallization." ] } | |
CAS-Nummer |
1795025-33-0 |
Molekularformel |
C15H30BrN3O2 |
Molekulargewicht |
372.377 |
IUPAC-Name |
6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide |
InChI |
InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2; |
InChI-Schlüssel |
CXPUAJQIKBLGIR-KTSBLNPMSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br |
Synonyme |
6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone-d8 Hydrobromide; 1-(6-Amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)piperazine-d8 Monohydrobromide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


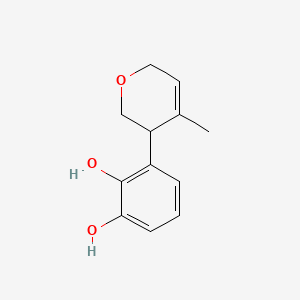
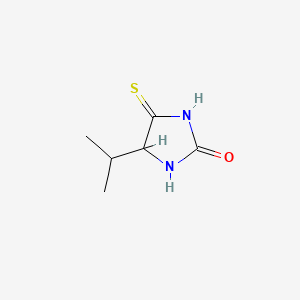

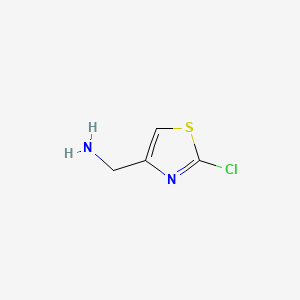
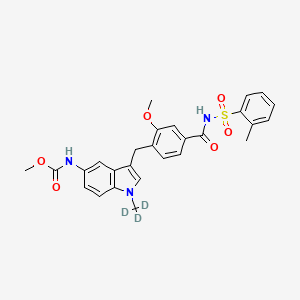
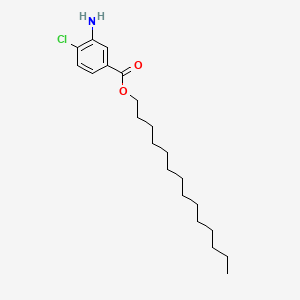
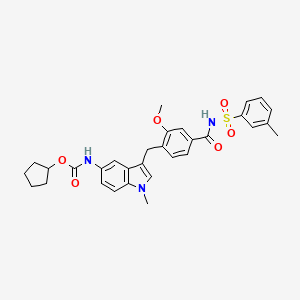
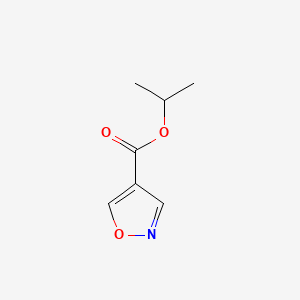

![[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate](/img/structure/B588713.png)
